Di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate
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Overview
Description
Di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C15H25NO5 and a molecular weight of 299.37 g/mol . It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals. The compound is known for its stability and reactivity, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of di-tert-butyl dicarbonate with piperidine derivatives . The reaction typically requires anhydrous conditions and the use of organic solvents such as tetrahydrofuran (THF). The process involves the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually produced in powder form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as amines and alkoxides.
Major Products Formed
The major products formed from the reactions of this compound include various oxo, alcohol, and substituted piperidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
Di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of new pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The exact mechanism of action varies depending on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate include:
- 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
- 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where precise control over chemical reactions is essential .
Properties
IUPAC Name |
ditert-butyl 4-oxopiperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)10-9-16(8-7-11(10)17)13(19)21-15(4,5)6/h10H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNJAPJNRVUAOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1381800-54-9 |
Source
|
Record name | 1,3-di-tert-butyl 4-oxopiperidine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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